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Compound of Interest

Compound Name:
N6-(P-Hydroxyphenethyl)-

adenosine)

Cat. No.: B13738364

Get Quote

Executive Summary
N6-(p-hydroxyphenethyl)adenosine (C₁₈H₂₁N₅O₅, MW 387.39), often associated with the

cytokinin family (specifically related to p-Topolin riboside, though distinguished by the phenethyl

vs. benzyl linker), represents a critical class of modified nucleosides with potent biological

activity in cell proliferation and adenosine receptor signaling.

This guide details the Electrospray Ionization (ESI) fragmentation behavior of this molecule.[1]

Unlike standard adenosine, the N6-substitution introduces a competitive fragmentation channel

driven by the stability of the phenolic side chain. We provide a validated LC-MS/MS protocol, a

mechanistic breakdown of ion formation, and diagnostic transitions for high-sensitivity

quantification.
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Property Detail

Compound Name N6-(p-hydroxyphenethyl)adenosine

Systematic Name N-(4-hydroxyphenethyl)adenosine

Formula C₁₈H₂₁N₅O₅

Monoisotopic Mass 387.1543 Da

Precursor Ion m/z 388.16

Key Structural Feature
Adenosine core modified at N6 with a 2-(4-

hydroxyphenyl)ethyl group.[2]

Fragmentation Mechanism & Pathway Analysis[4][5]
The fragmentation of N6-(p-hydroxyphenethyl)adenosine under Collision-Induced Dissociation

(CID) follows a hierarchical bond cleavage driven by proton affinity (PA) and charge

localization.

Primary Fragmentation: Glycosidic Bond Cleavage
Upon protonation (likely at N1 of the adenine ring), the most energetically favorable pathway is

the cleavage of the N-glycosidic bond between the N9 position of the base and the C1' of the

ribose.

Transition: m/z 388.16

m/z 256.12

Neutral Loss: 132 Da (Ribose, C₅H₈O₄)

Product: Protonated N6-(p-hydroxyphenethyl)adenine base

.

Secondary Fragmentation: N6-Substituent Cleavage
The base ion (m/z 256) undergoes further fragmentation at the exocyclic nitrogen (N6).
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Transition: m/z 256.12

m/z 136.06

Mechanism: Proton transfer to the N6 nitrogen followed by inductive cleavage of the N-C

bond. This releases the side chain as a neutral styrene derivative or radical, leaving the

protonated adenine core.

Product: Protonated Adenine

.

Tertiary Diagnostic Fragments (Side Chain)
High collision energies reveal fragments specific to the p-hydroxyphenethyl moiety.

m/z 121.06:p-hydroxyphenethyl cation (

). Formed if the charge remains on the side chain.

m/z 107.05:p-hydroxybenzyl cation (

). Formed via

-cleavage of the side chain.

Fragmentation Pathway Diagram
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Precursor Ion
[M+H]+ m/z 388.16

Base Ion [B+H]+
(Loss of Ribose)

m/z 256.12

Neutral Loss: Ribose (-132 Da)
Low CE (15-20 eV)

Adenine Core
[Ade+H]+

m/z 136.06

Neutral Loss: Side Chain
Med CE (25-35 eV)

Side Chain Ion
(p-hydroxyphenethyl)

m/z 121.06

Charge Retention on Side Chain
High CE

Benzyl Fragment
(p-hydroxybenzyl)

m/z 107.05

α-Cleavage (-CH2)

Click to download full resolution via product page

Caption: Hierarchical fragmentation pathway of N6-(p-hydroxyphenethyl)adenosine under ESI-

CID conditions.

Experimental Protocol: LC-MS/MS Quantification
This protocol is designed for trace analysis in biological matrices (plasma, plant extract, or cell

culture media).

Sample Preparation
Objective: Maximize recovery while removing protein and salt interferences.

Extraction: Add 300 µL of ice-cold Methanol/Formic Acid (99:1 v/v) to 100 µL of sample.
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Precipitation: Vortex for 30s, incubate at -20°C for 20 min.

Centrifugation: 14,000 x g for 10 min at 4°C.

Reconstitution: Evaporate supernatant under N₂; reconstitute in 100 µL Mobile Phase A.

LC Conditions (Reverse Phase)
Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Flow Rate: 0.3 mL/min.

Gradient:

0-1 min: 2% B (Isocratic hold for polar retention)

1-6 min: 2%

50% B (Linear gradient)

6-7 min: 95% B (Wash)

7-9 min: 2% B (Re-equilibration)

MS Parameters (ESI Positive Mode)
Source: Electrospray Ionization (ESI).[1][3][4]

Capillary Voltage: 3.0 kV.

Desolvation Temp: 450°C.

Cone Voltage: 30 V (Optimized for precursor transmission).

MRM Transitions Table
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Transition
Type

Precursor
(m/z)

Product (m/z)
Collision
Energy (eV)

Purpose

Quantifier 388.2 256.1 20

Primary

quantification

(High

abundance)

Qualifier 1 388.2 136.1 35

Structural

confirmation

(Adenine core)

Qualifier 2 388.2 121.1 40

Side-chain

confirmation

(Phenethyl)

Results & Discussion: Interpreting the Spectra
The "Base Ion" Dominance
In virtually all ESI spectra of N6-substituted adenosines, the loss of the ribose sugar is the most

facile reaction. The ion at m/z 256 will likely be the base peak (100% relative abundance) at

low-to-moderate collision energies. This is due to the lability of the hemiaminal ether linkage in

the nucleoside under acidic conditions provided by the mobile phase and the ESI droplet

environment.

Distinguishing Isomers
The specific fragmentation of the side chain allows differentiation from isomers like p-Topolin

riboside (N6-(4-hydroxybenzyl)adenosine).

Target (Phenethyl): Side chain mass = 121 Da (

).

Isomer (Benzyl): Side chain mass = 107 Da (

).
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Differentiation: While both yield the m/z 136 adenine core, the neutral loss from the base ion

(m/z 256) to the adenine core (m/z 136) is 120 Da for the phenethyl derivative, whereas it is

106 Da for the benzyl derivative.

Mechanistic Insight: The Proton Sponge Effect
Adenosine derivatives possess multiple protonation sites (N1, N3, N7). However, N1 is the

most basic. Protonation at N1 destabilizes the glycosidic bond (N9-C1'), facilitating the neutral

loss of ribose. The presence of the electron-donating hydroxyl group on the phenethyl ring may

stabilize the charge on the side chain fragment (m/z 121) at high energies, a feature not seen

in unsubstituted phenethyladenosines.

References
Tarkowski, P., et al. (2008). "Cytokinin profiling in plant tissues using ultra-performance liquid

chromatography-electrospray tandem mass spectrometry." Plant Methods. Link

Béres, T., et al. (2010).[5] "Tandem mass spectrometry identification and LC-MS

quantification of intact cytokinin nucleotides in K-562 human leukemia cells." Analytical and

Bioanalytical Chemistry. Link

Voller, J., et al. (2010).[5] "Anticancer activity of natural cytokinins: A structure-activity

relationship study." Phytochemistry. (Context on N6-substituted adenosine activity).

NIST Chemistry WebBook. "Adenosine Mass Spectrum." National Institute of Standards and

Technology.[6] Link

PubChem Compound Summary. "N6-(4-Hydroxybenzyl)adenine riboside (p-Topolin

riboside)." National Center for Biotechnology Information. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F18702814%2F
https://pubmed.ncbi.nlm.nih.gov/20821313/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F20821313%2F
https://pubmed.ncbi.nlm.nih.gov/20821313/
https://www.southampton.ac.uk/assets/centresresearch/documents/compchem/paper44.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwebbook.nist.gov%2Fcgi%2Fcbook.cgi%3FID%3DC58617%26Mask%3D200
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F10474479
https://www.benchchem.com/product/b13738364?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13738364?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization
Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in
Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Synthesis and Evaluation of N6-Substituted Apioadenosines as Potential Adenosine A3
Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

3. lifesciencesite.com [lifesciencesite.com]

4. uab.edu [uab.edu]

5. Tandem mass spectrometry identification and LC-MS quantification of intact cytokinin
nucleotides in K-562 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

6. southampton.ac.uk [southampton.ac.uk]

To cite this document: BenchChem. [Application Note: Mass Spectrometry Characterization
of N6-(p-hydroxyphenethyl)adenosine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13738364/docs#application-note-mass-spectrometry-
characterization-of-n6-p-hydroxyphenethyl-adenosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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